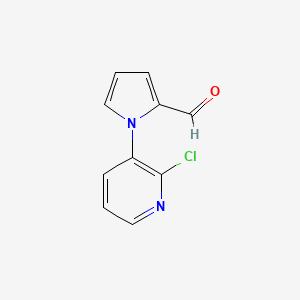

1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde

Vue d'ensemble

Description

1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde, also known as 2-chloro-3-pyridyl 1H-pyrrole-2-carbaldehyde (CPPC), is a heterocyclic aldehyde that is used in different scientific research applications due to its unique properties. CPPC is a versatile and important molecule that has been the subject of numerous studies in the fields of synthetic organic chemistry, biochemistry, and pharmacology. The aim of

Applications De Recherche Scientifique

Synthesis of Novel Compounds

Research has demonstrated that derivatives of pyrrole-carbaldehyde compounds serve as key intermediates in the synthesis of small molecule anticancer drugs and other heterocyclic compounds. For instance, the synthesis of new aqueous solubility aldehydes from commercially available pyrroles through acylation and nucleophilic substitution has been optimized, with a focus on compounds that can act as intermediates for anticancer drugs (Wang et al., 2017). Similarly, the reaction of pyrazole-carbaldehydes with various reagents has led to the synthesis of novel pyrazolinone and pyrazole derivatives, showcasing the versatility of such compounds in organic synthesis (Aly et al., 2004).

Development of Catalysts

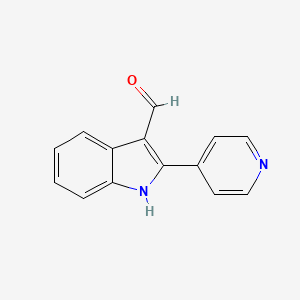

Compounds derived from pyrrole-carbaldehydes have also been explored for their catalytic applications. For example, palladacycles designed from ligands with an indole core, including those related to pyridin-ylmethyl-1H-indole-3-carbaldehydes, have been synthesized and shown to be effective as catalysts in various chemical reactions, such as Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017).

Antimicrobial Activity Studies

The antimicrobial properties of chitosan Schiff bases derived from heterocyclic moieties, including pyrrole-carbaldehyde derivatives, have been investigated. These studies have highlighted the potential of these compounds in combating microbial infections, with the antimicrobial activity being dependent on the type of the Schiff base moiety (Hamed et al., 2020).

Propriétés

IUPAC Name |

1-(2-chloropyridin-3-yl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-10-9(4-1-5-12-10)13-6-2-3-8(13)7-14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWQJFWGYWPPRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378219 | |

| Record name | 1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde | |

CAS RN |

97580-57-9 | |

| Record name | 1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1350117.png)

![2-[(Diethylamino)methyl]cyclopentanone hydrochloride](/img/structure/B1350119.png)

![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)